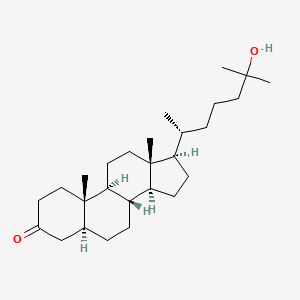

(5a)-25-Hydroxycholestan-3-one

Description

Contextualization within Oxysterol and Cholestanone Chemistry

(5a)-25-Hydroxycholestan-3-one is chemically defined by its dual classification as both an oxysterol and a cholestanone.

Oxysterols are a family of cholesterol derivatives that possess an additional oxygen-containing functional group, such as a hydroxyl (-OH) or keto (=O) group, on the sterol ring structure or its side chain. nih.govresearchgate.net These molecules are not merely byproducts of cholesterol oxidation but are active participants in a wide range of biological processes. researchgate.net They are known to be intermediates in the synthesis of bile acids and steroid hormones and act as signaling molecules, for instance, by serving as ligands for nuclear receptors like the Liver X Receptor (LXR). nih.govphysiology.org Oxysterols are categorized based on the position of the oxygen function; those with modifications on the flexible side-chain, like 25-hydroxycholesterol (B127956) (25-HC), often exhibit different biological activities compared to those with modifications on the rigid ring system. acs.org

Cholestanones are a subgroup of steroids characterized by a ketone group at the C-3 position of the cholestane (B1235564) skeleton, in place of the hydroxyl group found in cholesterol. caymanchem.com The parent compound, 5α-cholestan-3-one, is a mammalian metabolite derived from a hydride of a 5α-cholestane. chemicalbook.com These compounds are significant as metabolic intermediates and have been utilized as starting materials in the synthesis of other steroids. caymanchem.com

Therefore, this compound is an oxysterol due to the hydroxyl group at position C-25 on its side chain, and a cholestanone due to the ketone at position C-3. This dual identity makes it a subject of interest for researchers exploring the structure-activity relationships of these bioactive lipids.

Significance of Cholestanones in Broader Sterol Metabolism Studies

Cholestanones and their parent compounds, the stanols, are pivotal in the broader study of sterol metabolism for several reasons. Sterols are essential for the physiology of eukaryotic organisms, where they function as structural components of cell membranes and as precursors to steroid hormones and other vital molecules. wikipedia.orgtamu.edu

Research into cholestanones provides insights into the metabolic pathways of cholesterol. For example, cholestanone has been shown to reduce serum cholesterol levels in various animal models. caymanchem.com The study of related compounds like cholestanol (B8816890), the 5α-dihydro derivative of cholesterol, has been critical in understanding metabolic disorders such as cerebrotendinous xanthomatosis, a rare sterol storage disease. nih.gov Unlike cholesterol, cholestanol feeding in rats was associated with an increase, rather than a decrease, in the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, highlighting the distinct metabolic roles of closely related sterols. nih.gov

Furthermore, cholestanones serve as valuable synthetic intermediates for creating novel steroid analogues for research purposes. caymanchem.com Their metabolic products and excretion patterns can also have clinical relevance; for instance, increased fecal excretion of cholestenone has been correlated with an elevated risk of colorectal cancer. caymanchem.com In cellular signaling research, specific cholestanones have been observed to modulate pathways such as the TGF-β signaling cascade. caymanchem.com

The study of these compounds extends to other organisms as well, with research in insect physiology exploring how dietary cholestanones are metabolized and impact development, as insects cannot synthesize sterols and must obtain them from their diet. tamu.edu

Structural Basis and Stereochemical Considerations of this compound

The chemical structure and stereochemistry of this compound are fundamental to its function and interactions within biological systems. Its systematic name precisely describes its molecular architecture.

Structural Components:

Cholestane Skeleton: The foundation of the molecule is the 27-carbon cholestane framework, a saturated tetracyclic hydrocarbon.

3-one: A ketone (C=O) group is located at the third carbon atom (C-3) of the A-ring.

25-Hydroxy: A hydroxyl (-OH) group is attached to the 25th carbon atom (C-25) on the isooctyl side chain.

Stereochemistry:

(5a): This designation is crucial as it defines the stereochemistry at the junction between the A and B rings of the steroid nucleus. The hydrogen atom at C-5 is in the alpha (α) position, meaning it projects below the plane of the ring system. This results in a trans fusion of the A and B rings, leading to a relatively flat, rigid conformation. This is a defining feature of the stanol series, distinguishing it from cholesterol, which has a double bond between C-5 and C-6. wikipedia.org

The combination of the planar A/B ring junction and the polar functional groups (ketone and hydroxyl) at opposite ends of the molecule creates a specific amphipathic profile that dictates how it orients itself within lipid membranes and interacts with enzymes and receptors. The synthesis of derivatives, such as 4-methylated versions of 25-hydroxycholestan-3-one, has been explored for creating analogues of other important sterols. researchgate.net

Data Tables

Table 1: Key Structural Features of this compound

| Feature | Description | Position | Implication |

|---|---|---|---|

| Core Skeleton | Cholestane | - | Saturated steroid nucleus |

| Functional Group | Ketone | C-3 | Classifies as a cholestanone |

| Functional Group | Hydroxyl | C-25 | Classifies as an oxysterol |

| Stereochemistry | 5α-configuration | A/B Ring Junction | Trans-fused rings, planar structure |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Systematic Name/Synonym |

|---|---|

| This compound | (5α)-25-Hydroxycholestan-3-one |

| 25-hydroxycholesterol | Cholest-5-ene-3β,25-diol |

| 5α-cholestan-3-one | Cholestanone |

| Bile Acids | - |

| Cholestanol | 5α-Cholestanol |

| Cholesterol | Cholest-5-en-3β-ol |

| Cholest-4-en-3-one | - |

| HMG-CoA reductase | 3-hydroxy-3-methylglutaryl-coenzyme A reductase |

| Liver X Receptor (LXR) | - |

| Steroid Hormones | - |

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h18-19,21-24,29H,6-17H2,1-5H3/t18-,19+,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

AFBVMKBXEPWMLL-COIRZXSFSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations Leading to 5a 25 Hydroxycholestan 3 One

Enzymatic Pathways of Cholesterol Oxidation and Subsequent Modifications

The initial and rate-limiting step in the biosynthesis of many steroid hormones is the conversion of cholesterol to pregnenolone. kegg.jp This process initiates a cascade of reactions that can ultimately lead to the formation of (5a)-25-Hydroxycholestan-3-one.

The introduction of a hydroxyl group at the C-25 position of the cholesterol side chain is a key modification. This reaction is primarily catalyzed by cholesterol 25-hydroxylase (CH25H), an enzyme that converts cholesterol into 25-hydroxycholesterol (B127956) (25-HC). wikipedia.orgwikipedia.orguniprot.org CH25H is an interferon-stimulated gene, and its product, 25-HC, has been shown to have broad-spectrum antiviral activity. wikipedia.org

While CH25H is a major contributor, other enzymes can also facilitate C-25 hydroxylation. Cytochrome P450 family members, such as CYP27A1 and CYP46A1, are capable of producing 25-HC, although it is considered a minor product of these enzymes. nih.govmdpi.com Studies have shown that CYP27A1 predominantly generates 27-hydroxycholesterol (B1664032) but also produces small amounts of 25-HC. biorxiv.org Similarly, CYP3A4 has been identified as another enzyme that can synthesize significant amounts of 25-hydroxycholesterol. nih.govresearchgate.net The presence of these alternative pathways ensures the production of 25-HC even in the absence of CH25H, as evidenced by the detection of significant levels of 25-HC in CH25H knockout mice. mdpi.comresearchgate.net

Table 1: Key Hydroxylases in C-25 Hydroxylation of Cholesterol

| Enzyme | Primary Product | Minor Product(s) | Notes |

| CH25H | 25-hydroxycholesterol (25-HC) | Highly specific for C-25 hydroxylation. biorxiv.org | |

| CYP27A1 | 27-hydroxycholesterol | 25-hydroxycholesterol | Also involved in bile acid synthesis. biorxiv.orgnih.gov |

| CYP46A1 | 24S-hydroxycholesterol | 25-hydroxycholesterol | Primarily active in the brain. nih.govbiorxiv.org |

| CYP3A4 | 25-hydroxycholesterol | Contributes significantly to 25-HC formation. nih.govresearchgate.net |

Following hydroxylation, the 3β-hydroxyl group of the steroid nucleus is oxidized to a 3-keto group. This conversion is carried out by hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reversible conversion of hydroxyl groups to keto groups on the steroid scaffold. nih.gov Specifically, 3β-hydroxysteroid dehydrogenase (3β-HSD) is responsible for this oxidation step. researchgate.netmdpi.com This enzymatic action is a crucial step in the biosynthesis of all classes of steroid hormones. nih.gov

The final step in the formation of the 5α-cholestan-3-one backbone is the stereoselective reduction of the double bond between carbons 4 and 5 (Δ4) of a 3-oxosteroid precursor. This reaction is catalyzed by Δ4-3-oxosteroid 5α-reductase (also known as steroid 5α-reductase). qmul.ac.uk This enzyme utilizes NADPH as a cofactor to convert Δ4-3-oxosteroids into their corresponding 5α-saturated derivatives. qmul.ac.ukresearchgate.net The enzyme exhibits stereoselectivity, specifically producing the 5α-isomer. In contrast, Δ4-3-oxosteroid 5β-reductase catalyzes the formation of the 5β-isomer. nih.govwikipedia.orgenzyme-database.orgrhea-db.org The action of 5α-reductase on a 25-hydroxylated Δ4-3-oxosteroid intermediate would yield this compound.

Proposed Biosynthetic Routes for this compound in Biological Systems

The biosynthesis of this compound is not characterized by a single, linear pathway but rather is hypothesized to occur via a sequence of enzymatic modifications starting from the ubiquitous precursor, cholesterol. These transformations involve hydroxylation of the side chain, oxidation of the 3-hydroxyl group, and saturation of the A/B ring junction. Two primary routes are proposed for its formation, differing in the sequence of these key enzymatic steps.

The initial and crucial step in the biosynthesis of many oxysterols is the introduction of a hydroxyl group onto the cholesterol molecule. In the context of this compound, this involves the specific hydroxylation at the C-25 position. This reaction is primarily catalyzed by cholesterol 25-hydroxylase (CH25H) , an enzyme belonging to the oxidoreductase family. nih.gov Additionally, certain members of the cytochrome P450 superfamily of enzymes, such as CYP27A1 and CYP3A4 , have been shown to exhibit cholesterol 25-hydroxylation activity. nih.govmdpi.com

Another pivotal transformation is the conversion of the 3β-hydroxyl group of the steroid nucleus into a 3-oxo group. This is accomplished by the bifunctional enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) . uniprot.orguniprot.orgoup.com This enzyme first catalyzes the oxidation of the 3β-hydroxyl group to a 3-keto group, forming a Δ5-intermediate, and subsequently isomerizes the Δ5 double bond to the more stable Δ4 position. uniprot.orgqmul.ac.uk

The final key modification is the saturation of the C4-C5 double bond to produce the 5α-configuration characteristic of this compound. This reduction is catalyzed by steroid 5α-reductase (SRD5A) , an enzyme that utilizes NADPH as a cofactor to irreversibly reduce the double bond of 3-oxo-Δ4-steroids. nih.govaopwiki.orgwikipedia.org

Based on the functions of these enzymes, two plausible biosynthetic pathways for this compound can be postulated:

Route A: Initial Hydroxylation Followed by Oxidation and Reduction

Cholesterol is first hydroxylated at the C-25 position by cholesterol 25-hydroxylase (CH25H) or a suitable cytochrome P450 enzyme to yield 25-Hydroxycholesterol . nih.govnih.gov

The resulting 25-Hydroxycholesterol is then acted upon by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which oxidizes the 3β-hydroxyl group and isomerizes the double bond to form 25-Hydroxycholest-4-en-3-one .

Finally, the C4-C5 double bond of 25-Hydroxycholest-4-en-3-one is reduced by steroid 5α-reductase to produce This compound . aopwiki.org

Route B: Initial Oxidation Followed by Reduction and Hydroxylation

Cholesterol is first converted to Cholest-4-en-3-one by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). uniprot.orguniprot.org

Cholest-4-en-3-one is then reduced by steroid 5α-reductase to form 5α-Cholestan-3-one . researchgate.net

The final step involves the hydroxylation of 5α-Cholestan-3-one at the C-25 position by a suitable hydroxylase, such as CYP27A1 or CYP3A4, to yield This compound .

The predominance of one route over the other in specific biological systems would likely depend on the substrate specificity and relative activities of the involved enzymes in different tissues and cellular compartments.

Interactive Data Table: Key Enzymes and Transformations

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| Cholesterol 25-hydroxylase (CH25H) | 1.14.99.38 | Cholesterol | 25-Hydroxycholesterol | O₂, Electron Donor | Endoplasmic Reticulum |

| Cytochrome P450 27A1 (CYP27A1) | 1.14.15.15 | Cholesterol | 27-Hydroxycholesterol, 25-Hydroxycholesterol | NADPH, O₂ | Mitochondria |

| Cytochrome P450 3A4 (CYP3A4) | 1.14.13.97 | Cholesterol, various steroids | 25-Hydroxycholesterol, other hydroxylated metabolites | NADPH, O₂ | Endoplasmic Reticulum, Liver |

| 3β-Hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) | 1.1.1.145, 5.3.3.1 | Cholesterol, 25-Hydroxycholesterol, other Δ5-3β-hydroxysteroids | Cholest-4-en-3-one, 25-Hydroxycholest-4-en-3-one | NAD⁺ | Endoplasmic Reticulum, Mitochondria |

| Steroid 5α-reductase (SRD5A) | 1.3.1.22 | Cholest-4-en-3-one, 25-Hydroxycholest-4-en-3-one, other 3-oxo-Δ4-steroids | 5α-Cholestan-3-one, this compound | NADPH | Endoplasmic Reticulum |

Synthetic Methodologies and Chemical Derivatization of 5a 25 Hydroxycholestan 3 One

Strategies for Total and Semisynthesis of 25-Hydroxylated Cholestan-3-ones

The construction of the (5a)-25-Hydroxycholestan-3-one molecule is primarily achieved through semisynthetic routes, starting from abundant natural steroids. These strategies require precise control over reactions at the steroidal A-ring and the aliphatic side chain.

Introduction of C-25 Hydroxyl Functionality in Cholestane (B1235564) Skeletons

The tertiary carbon at the C-25 position of the cholestane side chain is relatively unreactive, making the regioselective introduction of a hydroxyl group a significant chemical challenge. researchgate.net Various methods have been developed to achieve this transformation.

Chemical methods often rely on remote functionalization, where a reactive species is directed to a specific site from a distant functional group. Reagents such as chromyl acetate (B1210297) and chromyl trifluoroacetate (B77799) have proven effective for the oxidation of the C-25 position on cholestane side chains, yielding the corresponding C-25 hydroxy derivative. researchgate.net Another approach involves the irradiation of saturated cholestane derivatives in the presence of peracetic acid, which can lead to hydroxylation at both the 25- and 5α-positions. mdpi.com Syntheses starting from other natural products, such as cholic acid or diosgenin, have also been employed to build the 25-hydroxylated side chain through multi-step sequences. nih.govresearchgate.net

In addition to purely chemical methods, biocatalytic approaches offer exceptional selectivity. Specific enzymes, particularly from microbial sources, can hydroxylate the C-25 position with high fidelity. researchgate.netnih.gov These enzymatic methods are discussed in greater detail in section 3.3.

Formation of the A-Ring 3-Keto Group with Controlled 5α Stereochemistry

The A/B ring fusion in this compound has a trans configuration, denoted by the 5α stereochemistry. This feature, along with the 3-keto group, is typically established from Δ⁴-3-ketosteroid or Δ⁵-3β-hydroxysteroid precursors, which are common motifs in natural sterols like cholesterol.

A standard method involves the catalytic hydrogenation of a Δ⁴-3-ketosteroid intermediate. This reaction, often using a platinum or palladium catalyst, preferentially adds hydrogen to the α-face of the steroid, establishing the 5α-hydrogen and thus the trans-fused A/B ring system. The product of this reaction is the 5α-cholestan-3-one skeleton. core.ac.uk

Enzymatic pathways in organisms achieve this transformation with high specificity. The enzyme cholest-4-en-3-one 5α-reductase, found in microsomal fractions, catalyzes the conversion of cholest-4-en-3-one to 5α-cholestan-3-one, requiring NADPH as a cofactor. core.ac.uk Conversely, the 3-keto group can be formed by the oxidation of a 3β-hydroxy group. For instance, microsomal preparations can catalyze the conversion of 5α-cholestan-3β-ol to 5α-cholestan-3-one. mdpi.com

Regioselective and Stereoselective Control in Side-Chain and Ring Modifications

Achieving regioselective and stereoselective modifications on the complex steroid scaffold is essential for the synthesis of specific analogs. Beyond the key functional groups at C-3 and C-25, alterations at other positions on the rings or side chain can be used to probe structure-activity relationships.

For modifications to the steroid nucleus, specific reagents and reaction conditions are employed. For example, allylic oxidation of Δ⁵-steroids can introduce functionality at the C-7 position with high regioselectivity. nih.gov The formation of enols or enolates from the 3-keto group allows for functionalization at the C-2 and C-4 positions. The direction of enolization in 5α-3-ketones typically favors the Δ²-enol, directing reactions to the C-2 position. researchgate.net

On the side chain, stereocontrol is crucial, especially when introducing additional chiral centers. The synthesis of analogs with modifications at positions C-24 or C-26, for example, often relies on stereoselective reactions guided by existing chiral centers or the use of chiral reagents. nih.govresearchgate.net Biocatalytic methods, using enzymes like cytochrome P450s or peroxygenases, provide an excellent means of achieving high regio- and stereoselectivity for hydroxylations on both the steroidal ring system and the side chain. researchgate.netnih.gov

Chemical Derivatization for Research Applications

The functional groups of this compound—the C-3 ketone and the C-25 tertiary alcohol—serve as handles for chemical derivatization to create tools for research. These derivatives are used for various purposes, including improving analytical detection, creating probes for biological assays, and generating analogs with modified biological activity.

For analytical applications, especially in mass spectrometry, derivatization is often required to enhance ionization efficiency and chromatographic performance. core.ac.uk

Hydroxyl Group (C-25): The tertiary alcohol can be converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases volatility for gas chromatography-mass spectrometry (GC-MS). Acylation with reagents like picolinic acid can introduce a nitrogenous group, enhancing ionization for liquid chromatography-mass spectrometry (LC-MS).

Keto Group (C-3): The carbonyl group can be derivatized to form oximes (using hydroxylamine (B1172632) or methoxylamine) or hydrazones. core.ac.uk Reaction with Girard reagents introduces a charged quaternary ammonium (B1175870) moiety, which significantly improves ionization for electrospray ionization (ESI) mass spectrometry.

For biological studies, derivatization is used to synthesize analogs or attach labels. The 3-keto group can be stereoselectively reduced to a 3α- or 3β-hydroxyl group, which can then be esterified or etherified to attach fluorescent tags, biotin, or other reporter molecules. mdpi.com Furthermore, conjugates have been synthesized by linking hydrophilic polyamine chains to the steroid skeleton to investigate novel biological activities. nih.gov

Below is a table summarizing common derivatization strategies for the functional groups present in this compound.

| Functional Group | Position | Derivatization Reaction | Reagent Example | Purpose |

| Ketone | C-3 | Oximation | Hydroxylamine | Analytical (GC-MS, LC-MS) |

| Ketone | C-3 | Hydrazone Formation | Girard's Reagent P | Analytical (LC-MS) |

| Ketone | C-3 | Reduction | Sodium Borohydride | Synthesis of Analogs |

| Hydroxyl | C-25 | Silylation | MSTFA | Analytical (GC-MS) |

| Hydroxyl | C-25 | Acylation | Picolinic Acid | Analytical (LC-MS) |

| Hydroxyl | C-25 | Esterification | Acyl Chloride | Synthesis of Analogs |

Enzymatic and Biocatalytic Approaches to Steroid Functionalization

Enzymatic and biocatalytic methods are increasingly valuable in steroid chemistry due to their unparalleled regio- and stereoselectivity, often under mild reaction conditions. These approaches overcome many of the challenges associated with traditional chemical synthesis for functionalizing inert C-H bonds.

Cytochrome P450 monooxygenases (CYPs) are a major class of enzymes responsible for steroid hydroxylation in nature. In the biosynthesis of bile acids, specific CYPs catalyze the hydroxylation of the cholestane side chain at positions C-25, C-26, or C-27. nih.govresearchgate.net Harnessing these or engineered P450s provides a direct route to 25-hydroxylated steroids.

More recently, unspecific peroxygenases (UPOs), particularly from basidiomycete fungi, have been identified as highly efficient biocatalysts for steroid hydroxylation. researchgate.net These enzymes can directly functionalize the non-activated C-25 position of cholestan-3-one. A study using UPOs from Agrocybe aegerita (AaeUPO) and Coprinopsis cinerea (rCciUPO), as well as a related enzyme from Marasmius rotula (MroUPO), demonstrated the highly selective synthesis of this compound. researchgate.net

The research findings highlight the strict regioselectivity of these enzymes for the C-25 position of cholestan-3-one.

| Enzyme | Source Organism | Substrate | Product | Regioselectivity |

| AaeUPO | Agrocybe aegerita | Cholestan-3-one | 25-Hydroxycholestan-3-one | >99% at C-25 |

| rCciUPO | Coprinopsis cinerea | Cholestan-3-one | 25-Hydroxycholestan-3-one | >99% at C-25 |

| MroUPO | Marasmius rotula | Cholestan-3-one | 25-Hydroxycholestan-3-one | >99% at C-25 |

This biocatalytic approach provides a direct and efficient method for producing the target compound from a readily available precursor, avoiding the need for multi-step chemical sequences and protecting groups. researchgate.net Such chemoenzymatic strategies, which combine the power of biocatalysis with traditional chemical synthesis, represent a powerful approach for the efficient construction of complex and highly functionalized steroid molecules.

Table of Mentioned Compounds

| Trivial Name | Systematic Name |

| This compound | (5S,8R,9S,10S,13R,14S,17R)-17-((R)-6-hydroxy-6-methylheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |

| 5α-cholestan-3-one | (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |

| 5α-cholestan-3β-ol | (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Cholest-4-en-3-one | (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |

| Cholesterol | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Cholic Acid | (4R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

| Diosgenin | (25R)-Spirostan-5-en-3β-ol |

| Picolinic Acid | Pyridine-2-carboxylic acid |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide |

Cellular and Molecular Actions Within Sterol Regulatory Networks

Modulation of Intracellular Lipid Homeostasis Pathways by Related Oxysterols

Beyond their direct effects on LXRs and SREBPs, oxysterols like 25-HC have broader impacts on intracellular lipid homeostasis. nih.govnih.gov They are involved in a complex interplay of pathways that collectively manage cellular lipid content and distribution. nih.gov

One key aspect of this modulation is the promotion of cholesterol esterification by activating acyl-coenzyme A:cholesterol acyltransferase (ACAT). researchgate.netplos.org This process converts free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By stimulating ACAT, 25-HC helps to buffer excess free cholesterol, preventing its potential cytotoxic effects. researchgate.net It is reasonable to assume that (5α)-25-Hydroxycholestan-3-one would share this property, contributing to the regulation of cellular cholesterol storage.

Furthermore, 25-HC can influence the physical properties of cellular membranes. Its presence can alter membrane structure, potentially increasing the availability of cholesterol to external acceptors and facilitating its trafficking from the plasma membrane to the endoplasmic reticulum. wustl.edu This modulation of cholesterol availability within membranes is a crucial aspect of its role in maintaining cholesterol homeostasis.

The regulation of lipid droplet homeostasis is another area where related oxysterols exert influence. For instance, 25-HC, in conjunction with the nuclear receptor RORα, has been shown to regulate lipid accumulation in macrophages. plos.org This suggests a role for oxysterols in coordinating lipid storage with cellular inflammatory and metabolic status.

Roles in Specific Cellular Signaling Cascades

Certain oxysterols and their metabolites are known to function as signaling molecules by interacting with G protein-coupled receptors (GPCRs). A prominent example is the interaction of 7α,25-dihydroxycholesterol (7α,25-OHC), a metabolite of 25-HC, with the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183. wikipedia.orgnih.gov This interaction is crucial for directing the migration of immune cells, such as B cells and T cells, within lymphoid tissues. wikipedia.orgnih.gov

The binding of 7α,25-OHC to EBI2/GPR183 initiates a signaling cascade that leads to chemotaxis, guiding the cells along a concentration gradient of the oxysterol. wikipedia.org Given that (5α)-25-Hydroxycholestan-3-one is derived from 25-HC, it is conceivable that it could be a precursor to other biologically active oxysterols that interact with GPCRs. While there is no direct evidence of (5α)-25-Hydroxycholestan-3-one itself binding to a GPCR, the metabolic pathways of oxysterols are complex, and further modifications could generate ligands for various GPCRs involved in immune regulation and other physiological processes.

Emerging research indicates that oxysterols and their derivatives can exert epigenetic control over gene expression, adding another layer to their regulatory functions. nih.govoup.com Epigenetic modifications, such as DNA methylation and histone modifications, can alter chromatin structure and gene accessibility, thereby influencing transcriptional programs. frontiersin.org

Studies have shown that oxysterols can influence the expression of genes responsible for their own synthesis (GROS) through epigenetic mechanisms. tudublin.ie For example, histone deacetylase (HDAC) inhibitors have been shown to affect the promoter activity of CYP3A4, an enzyme involved in the formation of 25-hydroxycholesterol (B127956). tudublin.ie This suggests that the cellular machinery controlling oxysterol levels is itself subject to epigenetic regulation, and oxysterols may participate in these regulatory loops.

Furthermore, some sulfated oxysterols, such as 25-hydroxycholesterol 3-sulfate, have been identified as endogenous ligands for DNA methyltransferases (DNMTs), enzymes that play a central role in DNA methylation. nih.gov This finding opens up the possibility that oxysterol derivatives, potentially including metabolites of (5α)-25-Hydroxycholestan-3-one, could directly influence the epigenetic landscape of the cell, leading to widespread changes in gene expression related to lipid metabolism and beyond. The dysregulation of these epigenetic modifications may have significant implications for the pathogenesis of disorders related to cholesterol and oxysterol metabolism. oup.com

Advanced Analytical Techniques for Characterization and Quantification of 5a 25 Hydroxycholestan 3 One

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a cornerstone in the analysis of sterols, offering unparalleled sensitivity and specificity. Its coupling with chromatographic techniques provides robust platforms for both comprehensive profiling and targeted quantification of (5α)-25-Hydroxycholestan-3-one.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) remains a principal technique for the broad-spectrum analysis of sterols in biological matrices. springernature.com For the analysis of (5α)-25-Hydroxycholestan-3-one, the methodology involves the extraction of total lipids, followed by a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net Trimethylsilyl (B98337) (TMS) ether derivatization is commonly employed for hydroxyl groups, rendering the molecule suitable for GC analysis. researchgate.net

During GC separation, a non-polar capillary column is typically used, allowing for the separation of different sterols based on their boiling points and interactions with the stationary phase. The subsequent detection by mass spectrometry provides a characteristic fragmentation pattern for the derivatized (5α)-25-Hydroxycholestan-3-one. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) and specific fragment ions resulting from the cleavage of the sterol backbone and side chain. For instance, a fragment ion with a mass-to-charge ratio (m/z) of 131 is often characteristic of 25-hydroxylated desmethylsterols. researchgate.net Quantification is typically achieved by using an appropriate internal standard, such as 19-hydroxycholesterol, to correct for variations in sample preparation and instrument response. researchgate.net

Table 1: Typical GC-MS Parameters for Sterol Profiling

| Parameter | Condition |

|---|---|

| Column | Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 180°C to 300°C) |

| Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) (for quantification) |

| Derivatization | TMS-ether derivatization |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis

For highly sensitive and specific quantification of (5α)-25-Hydroxycholestan-3-one, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique does not typically require derivatization for volatility but may employ it to enhance ionization efficiency. researchgate.net A common derivatization agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the hydroxyl group to form a highly ionizable derivative. nih.govchromatographyonline.com

The LC separation is usually performed using a reversed-phase column (e.g., C18 or phenyl-hexyl). nih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or methylamine (B109427) to promote protonation and improve peak shape. chromatographyonline.com

In the tandem mass spectrometer, a specific precursor ion corresponding to the derivatized or underivatized (5α)-25-Hydroxycholestan-3-one is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix. nih.gov

Table 2: Example LC-MS/MS MRM Transitions for Targeted Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| (5α)-25-Hydroxycholestan-3-one (derivatized) | [M+H]⁺ | Specific fragment 1 | Optimized value |

| (5α)-25-Hydroxycholestan-3-one (derivatized) | [M+H]⁺ | Specific fragment 2 | Optimized value |

| Internal Standard (e.g., d6-25-hydroxycholesterol) | [M+H]⁺ | Corresponding fragment | Optimized value |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is indispensable for the unambiguous structural elucidation of (5α)-25-Hydroxycholestan-3-one. nih.gov Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass accuracy, typically below 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. researchgate.netnih.gov

This capability is crucial for confirming the molecular formula of an unknown or for distinguishing between isobaric compounds. Furthermore, multi-stage fragmentation (MSⁿ) experiments can be performed to systematically break down the molecule and piece together its structure. researchgate.netnih.gov For (5α)-25-Hydroxycholestan-3-one, HRMS can confirm the presence of the hydroxyl group on the side chain and the ketone group on the A-ring by analyzing the exact masses of the fragment ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural assignment of a molecule, including its stereochemistry. core.ac.uk For a complex sterol like (5α)-25-Hydroxycholestan-3-one, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required.

The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For a definitive assignment, two-dimensional techniques are essential. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, helping to trace out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule, such as the 5α configuration.

In some cases, particularly with complex sterols where proton signals may overlap, three-dimensional (3D) NMR experiments such as 3D TOCSY-HSQC or 3D NOESY-HSQC may be necessary to achieve the required resolution for a complete structural assignment. nih.govresearchgate.net

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for the accurate analysis of (5α)-25-Hydroxycholestan-3-one, especially to resolve it from structurally similar isomers that may be present in a sample.

Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Isomer Separation

The separation of sterol isomers, which may differ only in the position of a functional group or in their stereochemistry, presents a significant analytical challenge. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for this purpose. UPLC, with its smaller particle size columns (sub-2 µm), offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. sielc.com

The optimization of a separation method involves a systematic evaluation of several key parameters: mdpi.com

Stationary Phase: The choice of column chemistry is critical. Reversed-phase columns like C18 and Phenyl-Hexyl are commonly used. The phenyl-hexyl phase can offer different selectivity for aromatic and unsaturated compounds.

Mobile Phase Composition: The ratio of the aqueous component to the organic solvent (e.g., methanol, acetonitrile) is adjusted to control the retention time. The type of organic modifier can also influence selectivity.

Column Temperature: Temperature affects solvent viscosity and the kinetics of mass transfer, thereby influencing peak shape and resolution.

Flow Rate: Optimizing the flow rate is essential to achieve the best balance between resolution and analysis time.

By carefully optimizing these parameters, a robust HPLC or UPLC method can be developed to ensure the baseline separation of (5α)-25-Hydroxycholestan-3-one from its potential isomers, a critical step for accurate quantification. nih.govmdpi.com

Table 3: Factors in HPLC/UPLC Method Development for Isomer Separation

| Parameter | Influence on Separation | Typical Optimization Strategy |

|---|---|---|

| Stationary Phase | Selectivity | Screen columns with different chemistries (e.g., C18, Phenyl-Hexyl). |

| Mobile Phase | Retention and Selectivity | Test different organic modifiers (MeOH vs. ACN) and gradient profiles. |

| Temperature | Efficiency and Resolution | Evaluate a range of temperatures (e.g., 30°C to 50°C). |

| Flow Rate | Analysis Time and Efficiency | Adjust flow rate to optimize resolution while maintaining reasonable run times. |

Quantitative Analytical Method Validation Principles

The accurate and reliable quantification of (5a)-25-Hydroxycholestan-3-one, a ketone derivative of 25-hydroxycholesterol (B127956), is contingent upon the rigorous validation of the analytical methods employed. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing data that is both precise and accurate. The fundamental parameters for validating a quantitative method include the assessment of accuracy, precision, linearity, and the determination of detection and quantification limits. These principles are crucial for ensuring the integrity of research findings in the study of sterols and their metabolites.

Assessment of Accuracy, Precision, and Linearity in Sterol Quantification

The validation of a quantitative assay for sterols like this compound fundamentally relies on establishing its accuracy, precision, and linearity. wjarr.com These parameters ensure that the measurements are reliable and reproducible.

Accuracy refers to the closeness of a measured value to a standard or known true value. In sterol analysis, it is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. nih.gov Acceptable recovery ranges are typically between 80% and 120%, though this can vary depending on the complexity of the matrix and the concentration of the analyte. researchgate.netresearchgate.net For instance, a validated gas chromatography-mass spectrometry (GC-MS) method for sterol oxidation products in serum reported recovery data between 77.65% and 110.29%. nih.gov

Precision is the degree to which repeated measurements under unchanged conditions show the same results. It is usually expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision of the assay when performed by the same analyst on the same day under the same conditions.

Inter-day precision (intermediate precision): The variation in measurements taken on different days, by different analysts, or with different equipment.

For bioanalytical methods, a CV of less than 15% is generally considered acceptable for most concentrations, with a slightly wider acceptance of <20% at the lower limit of quantification (LLOQ). researchgate.netmdpi.com In the quantification of various oxysterols using liquid chromatography-tandem mass spectrometry (LC-MS/MS), intra-day imprecisions were reported to be within 0.47% to 14.05%, while inter-day imprecisions ranged from 1.54% to 9.96%. mdpi.com

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards at different concentrations. The linearity is typically expressed by the coefficient of determination (R²), which should ideally be close to 1.0. An R² value greater than 0.99 is generally considered evidence of a good linear fit for sterol quantification methods. researchgate.netmdpi.comnih.gov For example, calibration curves for cholesterol oxidation products have shown R² values of 1.0. nih.gov

The table below summarizes typical validation parameters for sterol quantification from various studies, which would be analogous to the validation of a method for this compound.

| Parameter | Method | Analyte Class | Typical Acceptance Criteria | Reference |

| Accuracy (Recovery) | GC-MS | Sterol Oxidation Products | 77.65% - 110.29% | nih.gov |

| UPLC-MS/MS | Various Sterols | 71.2% - 111.2% | researchgate.net | |

| Precision (CV%) | LC-MS/MS | Oxysterols | Intra-day: 0.47% - 14.05% | mdpi.com |

| Inter-day: 1.54% - 9.96% | mdpi.com | |||

| GC-MS | Sterol Oxidation Products | < 10% | nih.gov | |

| Linearity (R²) | LC-MS/MS | Oxysterols | > 0.995 | mdpi.comnih.gov |

| GC | Phytosterols | ≥ 0.9868 | researchgate.net |

Strategies for Determining Detection and Quantification Limits

Establishing the limits of detection (LOD) and quantification (LOQ) is a critical step in the validation of any quantitative analytical method. These parameters define the sensitivity of the assay.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.com It indicates that the analyte is present but the concentration cannot be reported as an exact value.

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.com This is the lowest concentration at which the performance of the method is reliable. The LOQ is a crucial parameter for the analysis of low-abundance sterols in biological matrices. nih.gov

Several strategies can be employed to determine the LOD and LOQ, with the most common being:

Based on the Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from a sample with a known low concentration of the analyte with the background noise of the system. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. youtube.com

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically rigorous approach. The LOD and LOQ are calculated using the following formulas as recommended by the International Council for Harmonisation (ICH):

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank measurements.

S is the slope of the calibration curve. sepscience.com

The selection of the method for determining LOD and LOQ can depend on the analytical instrument and the nature of the data. For chromatographic methods, the signal-to-noise approach is common, while the calibration curve method provides a statistical estimation of the limits. sepscience.com

The following table presents examples of LOD and LOQ values for various sterols determined by different analytical techniques. These values illustrate the typical sensitivity that can be achieved and would be a target for a method developed for this compound.

| Analyte | Method | Matrix | LOD | LOQ | Reference |

| Various Sterols | UPLC-MS/MS | Food Matrices | 0.0036–0.68 μg/mL | 0.01–2.0 μg/mL | researchgate.net |

| Sterol Oxidation Products | GC-MS | Serum | < 5 ng/mL | < 10 ng/mL | nih.gov |

| Phytosterols | Capillary GC | Serum | 0.05 - 0.4 µg/ml | 0.2 - 1.2 µg/ml | nih.gov |

| Oxysterols | LC-MS/MS | N/A | 0.0048 - 0.14 ng/mL | N/A | semanticscholar.org |

| Various Sterols | LC-MS | N/A | 29.1 - 56.3 ng/mL | 96.9 - 187.7 ng/mL | nih.gov |

Application of Isotopically Labeled Internal Standards for Reliable Measurement

The use of an internal standard (IS) is a cornerstone of achieving reliable and accurate quantification in analytical chemistry, particularly in complex biological matrices where sample loss during preparation and matrix effects can significantly impact results. For mass spectrometry-based methods, stable isotopically labeled (SIL) internal standards are considered the "gold standard" for the quantification of sterols. researchgate.netacanthusresearch.com

A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced by their stable, heavier isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). acanthusresearch.com For example, deuterated versions of oxysterols such as [²H₇]24-hydroxycholesterol or [²H₇]7α-hydroxycholesterol are commonly used. mdpi.comnih.gov

The key advantages of using a SIL internal standard are:

Similar Physicochemical Properties: The SIL IS has nearly identical chemical and physical properties to the unlabeled analyte. This means it behaves similarly during sample extraction, derivatization, and chromatography, effectively compensating for any sample loss or degradation during these steps. researchgate.netscispace.com

Correction for Matrix Effects: In LC-MS/MS analysis, matrix effects (suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix) are a major source of inaccuracy. Since the SIL IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification. researchgate.netacanthusresearch.com

Improved Precision and Accuracy: By correcting for variations in sample preparation and instrumental response, SIL internal standards significantly improve the precision and accuracy of the measurement. acanthusresearch.com Studies have shown that using a SIL IS for ergosterol (B1671047) measurement resulted in an average spike-recovery of 99.3%, compared to 42.4% when a structurally similar but non-isotopically labeled IS was used. nih.gov

The general procedure involves adding a known amount of the SIL internal standard to the sample at the earliest stage of the sample preparation process. uclouvain.be Quantification is then based on the ratio of the peak area of the analyte to the peak area of the SIL internal standard, plotted against the concentration of the analyte in the calibration standards.

The table below lists some isotopically labeled internal standards used in the analysis of various sterols, which would be analogous to the type of standard needed for this compound.

| Internal Standard | Labeled Isotope(s) | Analyte Class | Reference |

| [²H₇]24-hydroxycholesterol | Deuterium | Oxysterols | mdpi.comnih.gov |

| [²H₇]7α-hydroxycholesterol | Deuterium | Oxysterols | nih.gov |

| [¹³C]Ergosterol | Carbon-13 | Fungal Sterols | researchgate.netnih.gov |

| d4-CA, d4-CDCA, d4-LCA | Deuterium | Bile Acids | uclouvain.be |

| [²H₇]Cholesterol | Deuterium | Cholesterol | nih.gov |

Future Research Directions and Emerging Avenues for 5a 25 Hydroxycholestan 3 One Studies

Elucidation of Undiscovered Metabolic Fates and Associated Enzymes

While the primary pathways of cholesterol metabolism are well-documented, the metabolic fate of many downstream metabolites, including (5a)-25-Hydroxycholestan-3-one, remains only partially understood. A significant future direction will be the comprehensive mapping of its metabolic transformations within various tissues and cellular compartments. Key research questions will focus on identifying novel enzymatic processes that modify the cholestane (B1235564) skeleton, such as further hydroxylation, oxidation, or conjugation reactions.

The cytochrome P450 (CYP) family of enzymes is a prime candidate for mediating these transformations. For instance, studies on related compounds like 5β-cholestane-3α,7α,12α-triol have identified CYP3A4 as the predominant enzyme responsible for 25-hydroxylation in human liver microsomes. nih.gov Future investigations will likely employ similar strategies, using recombinant human P450 enzymes to screen for activity towards this compound. This could reveal specific CYP isozymes responsible for its synthesis and subsequent degradation, providing insights into potential drug-sterol interactions and individual variations in metabolism.

Furthermore, research into the enzymatic conversion of related oxysterols, such as the formation of 5α-cholest-8(14)-ene-3β,26-diol-15-one by rat liver mitochondria, suggests that mitochondrial enzymes also play a crucial role in the metabolism of complex cholestanones. nih.gov Future studies should therefore explore the subcellular localization of enzymes that metabolize this compound, which will be critical for understanding its biological functions and regulatory mechanisms.

Development of Novel Stereoselective Synthetic Pathways for Complex Cholestanones

The precise biological activity of sterols is often dictated by their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic routes to this compound and its analogs is paramount for advancing its study. While various synthetic methods for cholestane derivatives exist, there is a continuous need for novel pathways that offer higher yields, greater stereocontrol, and access to a wider range of structurally diverse compounds for structure-activity relationship studies.

Future synthetic strategies are likely to focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry at key positions of the cholestane ring system.

Chemoenzymatic Synthesis: Utilizing enzymes as catalysts for specific transformations, offering high regio- and stereoselectivity under mild reaction conditions.

Flow Chemistry: Implementing continuous flow technologies for safer, more efficient, and scalable synthesis of complex sterol derivatives.

Recent advances in the synthesis of related compounds, such as the practical preparation of 3β-amino-5-cholestene involving i-steroid and retro-i-steroid rearrangements, demonstrate the potential for innovative synthetic methodologies. nih.govresearchgate.net Similarly, the regio- and stereospecific synthesis of various cholesterol derivatives provides a foundation for developing versatile synthetic platforms applicable to this compound. researchgate.net The development of one-pot synthesis approaches, as demonstrated for a protected aglycon analogue of the potent antitumor agent OSW-1, could also streamline the production of complex cholestanones. researchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Examples in Sterol Chemistry |

| Asymmetric Catalysis | High stereocontrol, access to enantiopure compounds. | Enantioselective synthesis of tetrahydroisoquinoline fragments in drug synthesis. beilstein-journals.org |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions. | Enzymatic resolution of racemic mixtures, selective hydroxylation. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Continuous production of active pharmaceutical ingredients. |

| i-Steroid Rearrangements | Stereoretentive substitutions at the C3 position. | Synthesis of 3β-azido-cholest-5-ene from cholesterol. nih.govresearchgate.net |

Advanced Mechanistic Studies on Cellular and Molecular Interactions

Understanding how this compound interacts with cellular components at a molecular level is crucial to elucidating its biological function. Future research will need to move beyond identifying its presence in biological systems to defining its specific molecular targets and downstream signaling pathways. This will involve a combination of biochemical, biophysical, and cell-based assays.

A key area of investigation will be the identification of specific protein receptors or binding partners for this compound. Techniques such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance can be employed to isolate and characterize these interacting proteins. The mechanism of action of 5α-reductase, the enzyme that produces the 5α-dihydrotestosterone (DHT), provides a model for how sterols can interact with enzymes to modulate their activity. researchgate.netwikipedia.orgnih.gov

Furthermore, advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET) and single-molecule tracking, can be used to visualize the localization and dynamics of this compound within living cells. Studies on the interaction of cholestane spin labels with lipid bilayers have provided insights into how sterols can modulate membrane properties, and similar approaches could be applied to this compound. nih.gov The distinct impacts of 1,25-dihydroxyvitamin-D3 on paracrine and cell-to-cell contact interactions also highlight the complex ways in which sterols can influence cellular communication. nih.gov

Integration of "Omics" Technologies for Comprehensive Sterolome Analysis

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level approach to understanding the role of this compound. nih.govyoutube.com Integrating these technologies will allow for a comprehensive analysis of the "sterolome" – the complete set of sterols and their metabolites in a biological system. nih.gov

Future research will increasingly utilize these platforms to:

Identify novel biomarkers: Correlating changes in the levels of this compound and related metabolites with specific disease states. nih.gov

Uncover regulatory networks: Identifying genes and proteins whose expression is altered in response to this compound, providing insights into its signaling pathways.

Construct metabolic models: Developing computational models of sterol metabolism to predict how perturbations in the system, such as genetic mutations or drug treatments, affect the levels of this compound.

Lipidomic analysis of liver tissue, for example, has identified changes in major and minor lipid species in various metabolic states, demonstrating the power of this approach. nih.gov The application of multi-omics to characterize clinical tissue specimens is also becoming increasingly important. researchgate.net By applying these technologies to the study of this compound, researchers can move towards a more holistic understanding of its role in health and disease.

| "Omics" Technology | Application in Sterol Research | Potential Insights for this compound |

| Genomics | Identifying genetic variations associated with altered sterol metabolism. | Understanding inherited predispositions to diseases related to this compound. |

| Transcriptomics | Measuring changes in gene expression in response to sterol levels. | Elucidating the signaling pathways regulated by this compound. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications. | Identifying protein targets and downstream effectors. |

| Metabolomics/Lipidomics | Comprehensive profiling of sterols and other metabolites. nih.gov | Discovering novel metabolic pathways and biomarkers. |

Development of High-Throughput Analytical Platforms for Sterol Metabolites

To fully explore the biological significance of this compound and other low-abundance sterols, the development of sensitive, specific, and high-throughput analytical methods is essential. nih.gov While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been the workhorses of sterol analysis, there is a need for platforms that can process large numbers of samples quickly and accurately. creative-proteomics.comcore.ac.ukcreative-proteomics.com

Future developments in this area are likely to include:

Automated sample preparation: Utilizing robotic systems for extraction and derivatization to increase throughput and reduce variability. mdpi.com

Advanced mass spectrometry techniques: Employing high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) for improved sensitivity and specificity in complex biological matrices. creative-proteomics.comcreative-proteomics.comacs.org

Novel derivatization strategies: Developing new chemical tags that enhance the ionization efficiency and chromatographic separation of sterols, allowing for their detection at lower concentrations. sfrbm.org

The development of high-throughput methods for the analysis of sterols in food samples without previous fractionation steps provides a model for streamlining analytical workflows. ucp.pt Furthermore, the establishment of national and international data repositories for metabolomics data will be crucial for standardizing analytical protocols and facilitating data sharing and collaboration. metabolomicsworkbench.org

| Analytical Technique | Key Features | Application in Sterol Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution, well-established for sterol profiling. nih.gov | Quantification of volatile sterol derivatives. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, suitable for a wide range of sterols. creative-proteomics.com | Targeted and untargeted analysis of oxysterols and their conjugates. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification. | Discovery of novel sterol metabolites. |

| Automated Solid-Phase Extraction (SPE) | High-throughput sample cleanup and concentration. mdpi.com | Preparation of biological samples for LC-MS analysis. |

Q & A

Q. What mechanistic insights explain the dual role of (5α)-25-Hydroxycholestan-3-one as both a metabolic intermediate and a signaling molecule?

- Methodological Answer : Pulse-chase experiments with radiolabeled precursors (³H-cholesterol) trace its conversion to bile acids vs. nuclear receptor ligands. Transcriptomic profiling (RNA-seq) of treated cells identifies upregulated targets (e.g., ABCA1 for cholesterol efflux), while CRISPR-mediated receptor knockout models dissect signaling roles from metabolic functions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.